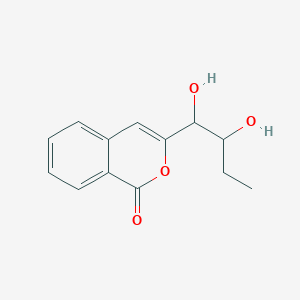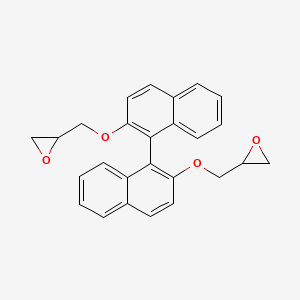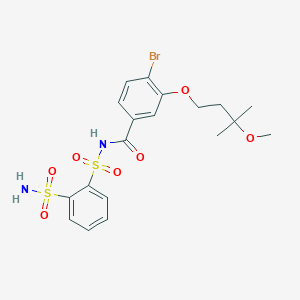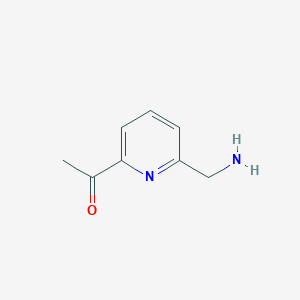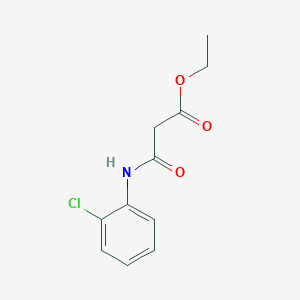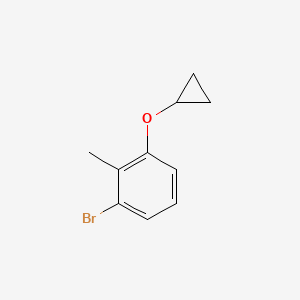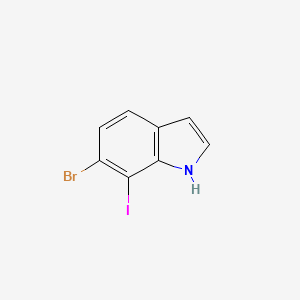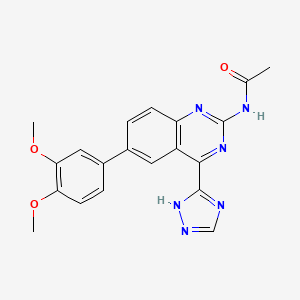
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyaniline, acetic anhydride, and 1,2,4-triazole. The synthesis could involve:
Acetylation: Reacting 3,4-dimethoxyaniline with acetic anhydride to form an acetamido derivative.
Cyclization: Forming the quinazoline ring through cyclization reactions.
Triazole Introduction: Incorporating the triazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the quinazoline ring or the triazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as 4-anilinoquinazolines, known for their anticancer properties.
Triazole-Containing Compounds: Like fluconazole, an antifungal agent.
Uniqueness
2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinazoline or triazole derivatives.
Properties
Molecular Formula |
C20H18N6O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[6-(3,4-dimethoxyphenyl)-4-(1H-1,2,4-triazol-5-yl)quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-11(27)23-20-24-15-6-4-12(13-5-7-16(28-2)17(9-13)29-3)8-14(15)18(25-20)19-21-10-22-26-19/h4-10H,1-3H3,(H,21,22,26)(H,23,24,25,27) |
InChI Key |
MWWQYMSPMKQCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC)OC)C(=N1)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
